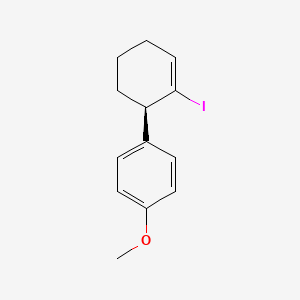
(1R)-6-Iodo-4'-methoxy-1,2,3,4-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6-Iodo-4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle est un composé organique appartenant à la classe des dérivés du biphényle. Ce composé est caractérisé par la présence d'un atome d'iode en position 6 et d'un groupe méthoxy en position 4’ sur la structure du biphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1R)-6-Iodo-4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle implique généralement l'iodation d'un précurseur de biphényle approprié. Une méthode courante est la réaction de substitution aromatique électrophile, où l'iode est introduit dans le cycle biphényle en utilisant du monochlorure d'iode (ICl) ou de l'iode (I2) en présence d'un oxydant tel que l'acide nitrique (HNO3) ou le peroxyde d'hydrogène (H2O2). La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane (CH2Cl2) ou le chloroforme (CHCl3) à des conditions de température contrôlées.
Méthodes de production industrielle
La production industrielle du (1R)-6-Iodo-4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle peut impliquer des procédés d'iodation à grande échelle utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température peut améliorer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(1R)-6-Iodo-4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : L'atome d'iode peut être réduit en un atome d'hydrogène, ce qui entraîne la formation d'un dérivé du biphényle déiodé.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels tels que des groupes hydroxyle, amino ou alkyle par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Nucléophiles tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH3) dans des solvants polaires comme l'éthanol (C2H5OH) ou l'eau (H2O).
Principaux produits
Oxydation : Formation de 4’-méthoxy-6-iodobenzaldéhyde ou d'acide 4’-méthoxy-6-iodobenzoïque.
Réduction : Formation de 4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle.
Substitution : Formation de 4’-méthoxy-6-hydroxy-1,2,3,4-tétrahydro-1,1’-biphényle ou de 4’-méthoxy-6-amino-1,2,3,4-tétrahydro-1,1’-biphényle.
Applications De Recherche Scientifique
(1R)-6-Iodo-4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (1R)-6-Iodo-4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome d'iode et le groupe méthoxy jouent un rôle crucial dans la modulation de la réactivité du composé et de l'affinité de liaison aux molécules cibles. Le composé peut exercer ses effets par le biais de :
Liaison aux enzymes ou aux récepteurs : Modulation de leur activité et influence sur les voies biochimiques.
Interaction avec les membranes cellulaires : Affecte la fluidité et la perméabilité de la membrane.
Génération d'intermédiaires réactifs : Conduit à un stress oxydatif ou à d'autres réponses cellulaires.
Mécanisme D'action
The mechanism of action of (1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Generating reactive intermediates: Leading to oxidative stress or other cellular responses.
Comparaison Avec Des Composés Similaires
(1R)-6-Iodo-4’-méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle peut être comparé à d'autres dérivés du biphényle tels que :
4’-Méthoxy-1,2,3,4-tétrahydro-1,1’-biphényle : Ne contient pas d'atome d'iode, ce qui entraîne une réactivité et une activité biologique différentes.
6-Iodo-1,2,3,4-tétrahydro-1,1’-biphényle : Ne contient pas de groupe méthoxy, ce qui affecte sa solubilité et son interaction avec les molécules cibles.
4’-Hydroxy-6-iodo-1,2,3,4-tétrahydro-1,1’-biphényle : Contient un groupe hydroxyle au lieu d'un groupe méthoxy, ce qui conduit à des propriétés chimiques et biologiques différentes.
Propriétés
Numéro CAS |
665054-10-4 |
|---|---|
Formule moléculaire |
C13H15IO |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
1-[(1R)-2-iodocyclohex-2-en-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C13H15IO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h5-9,12H,2-4H2,1H3/t12-/m1/s1 |
Clé InChI |
UWYIRAITCJYIGA-GFCCVEGCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2CCCC=C2I |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


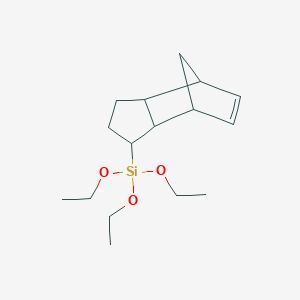
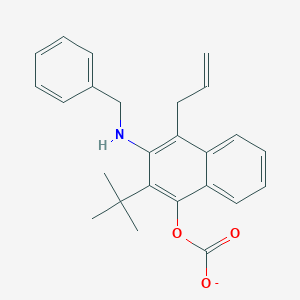


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
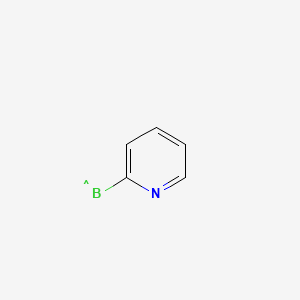

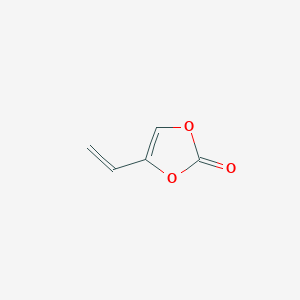
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
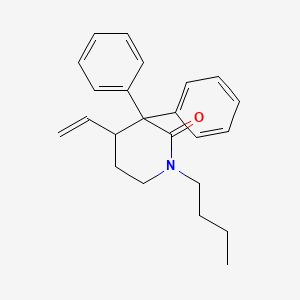
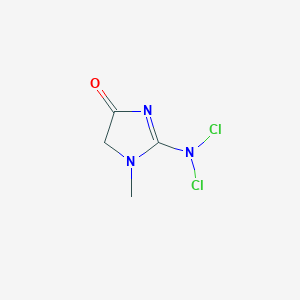
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)
